N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Catalog No.
S11806458
CAS No.
M.F
C26H27NO6
M. Wt
449.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7...

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

Molecular Formula

C26H27NO6

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C26H27NO6/c1-15-14-32-22-13-23-20(12-19(15)22)16(2)18(26(29)33-23)6-8-25(28)27-10-9-17-5-7-21(30-3)24(11-17)31-4/h5,7,11-14H,6,8-10H2,1-4H3,(H,27,28)

InChI Key

IZHOCFDORLAAIP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound notable for its unique structure and potential biological activities. The compound features a furochromen moiety, which is a fused ring system containing both furan and chromene structures. This specific arrangement contributes to its chemical properties and biological interactions.

The molecular formula of this compound is C22H27NO4C_{22}H_{27}NO_4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's intricate design suggests it may exhibit significant pharmacological properties, which warrants further investigation.

The chemical reactivity of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can be explored through various reaction pathways typical of amides and furochromen derivatives. Potential reactions include:

  • Hydrolysis: The amide bond can undergo hydrolysis in the presence of acids or bases, yielding the corresponding carboxylic acid and amine.
  • Reduction: The ketone functional group present in the furochromen structure may be reduced to form an alcohol.
  • Substitution Reactions: The methoxy groups on the phenyl ring can participate in electrophilic substitution reactions, potentially modifying the compound's biological activity.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

Preliminary studies suggest that N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide may exhibit various biological activities, including:

  • Antioxidant Properties: Compounds with furochromen structures are often associated with antioxidant activity due to their ability to scavenge free radicals.
  • Anti-inflammatory Effects: Similar compounds have shown potential in reducing inflammation markers in biological assays.
  • Anticancer Activity: Some derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms.

Further pharmacological studies are required to fully elucidate these activities and their underlying mechanisms.

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can be achieved through several methods:

  • Multi-step Synthesis: A common approach involves the synthesis of the furochromen core followed by the introduction of the propanamide side chain through coupling reactions.
    • Step 1: Synthesize 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromene using known methods involving cyclization reactions.
    • Step 2: Perform an alkylation reaction with 2-(3,4-dimethoxyphenyl)ethylamine to form the desired amide.
  • One-pot Reactions: Recent advancements in synthetic methodologies may allow for one-pot reactions that streamline the process by combining multiple steps into a single reaction vessel.

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, this compound could serve as a lead structure for developing new drugs targeting oxidative stress-related diseases or inflammation.
  • Cosmetics: Its antioxidant properties may find utility in cosmetic formulations aimed at skin protection and anti-aging.
  • Agriculture: If shown to possess biocidal properties, it could be explored for use as a natural pesticide or herbicide.

Interaction studies involving N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide are essential for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins or enzymes can provide insights into its biological effects.
  • Cellular Assays: Conducting assays on various cell lines can help elucidate its effects on cell viability and proliferation.
  • In Vivo Studies: Animal models may be used to assess the pharmacokinetics and therapeutic efficacy of this compound.

Several compounds share structural similarities with N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide:

  • Ethyl 7-(3,5-dimethoxyphenyl)hepta-2,4,6-trienoate
    • Structure: Contains methoxy groups similar to those found in the target compound.
    • Activity: Exhibits antioxidant properties.
  • Furocoumarin Derivatives
    • Structure: Fused ring systems similar to the furochromen moiety.
    • Activity: Known for phototoxicity and potential anticancer effects.

Unique Features

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide stands out due to its specific combination of a furochromen core with a propanamide side chain featuring dimethoxy and dimethyl substitutions. This unique structure may confer distinct biological activities not observed in other similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

449.18383758 g/mol

Monoisotopic Mass

449.18383758 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-09

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